molecular formula C8H9NO B034833 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole CAS No. 104704-31-6

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole

Cat. No.: B034833
CAS No.: 104704-31-6
M. Wt: 135.16 g/mol
InChI Key: RSWIYWDWUHQXIZ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that features a furan ring fused to a pyrrole ring

Scientific Research Applications

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

Mechanism of Action

Target of Action

Furan derivatives have been known to interact with various biological targets, including enzymes and receptors . For instance, some furan derivatives have been found to interact with Cytochrome P450 2A6 , a key enzyme involved in drug metabolism.

Mode of Action

Furan derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its biological effects.

Biochemical Pathways

Furan derivatives have been implicated in various biochemical pathways, including those involved in antimicrobial activity . The compound may affect these pathways by interacting with key enzymes or receptors, leading to downstream effects on cellular processes.

Pharmacokinetics

Furan derivatives are generally known for their diverse pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability, influencing its effectiveness as a therapeutic agent.

Result of Action

Furan derivatives have been associated with various biological effects, including antimicrobial activity . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity . Understanding these factors is crucial for optimizing the use of the compound in therapeutic applications.

Future Directions

The study of furan and pyrrole derivatives is a vibrant field of research due to their prevalence in natural products and medicinal chemistry. Future research on “5-(furan-2-yl)-3,4-dihydro-2H-pyrrole” could involve exploring its potential biological activity, developing more efficient synthesis methods, or studying its reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with suitable reagents under controlled conditions. For instance, the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan and pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furan and pyrrole derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

Uniqueness

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWIYWDWUHQXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289254
Record name 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104704-31-6
Record name 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104704-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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